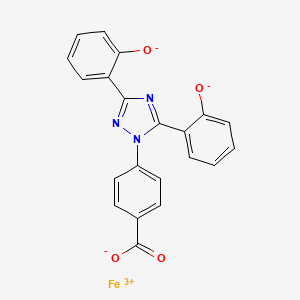

Deferasirox (Fe3+ chelate)

描述

Structure

3D Structure of Parent

属性

IUPAC Name |

4-[3,5-bis(2-oxidophenyl)-1,2,4-triazol-1-yl]benzoate;iron(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O4.Fe/c25-17-7-3-1-5-15(17)19-22-20(16-6-2-4-8-18(16)26)24(23-19)14-11-9-13(10-12-14)21(27)28;/h1-12,25-26H,(H,27,28);/q;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABQALTGEPFNCIY-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN(C(=N2)C3=CC=CC=C3[O-])C4=CC=C(C=C4)C(=O)[O-])[O-].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12FeN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00856160 | |

| Record name | Iron(3+) 4-[3,5-bis(2-oxidophenyl)-1H-1,2,4-triazol-1-yl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00856160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

554435-83-5 | |

| Record name | Iron(3+) 4-[3,5-bis(2-oxidophenyl)-1H-1,2,4-triazol-1-yl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00856160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Determining Deferasirox Efficacy: An In-depth Technical Guide to Core Biochemical Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deferasirox is an orally active iron chelator pivotal in the management of chronic iron overload, a condition often arising from repeated blood transfusions in patients with thalassemia, sickle cell disease, and myelodysplastic syndromes. Its primary mechanism of action involves the selective binding of trivalent iron, facilitating its excretion and thereby mitigating iron-induced organ toxicity. Beyond its well-established role in iron chelation, Deferasirox exhibits a range of biological activities, including the modulation of key signaling pathways and the reduction of oxidative stress, which contribute to its therapeutic efficacy. This in-depth technical guide provides a comprehensive overview of the core biochemical assays utilized to determine the efficacy of Deferasirox, offering detailed experimental protocols and quantitative data to support researchers, scientists, and drug development professionals in their evaluation of this critical therapeutic agent.

I. Assays for Iron Chelation Efficacy

The primary measure of Deferasirox's efficacy is its ability to reduce the body's iron burden. Several key biochemical assays are employed to quantify systemic and cellular iron levels.

Serum Ferritin Immunoassay

Serum ferritin is a widely used biomarker for assessing total body iron stores. While it can be influenced by inflammation, monitoring its levels provides a valuable, non-invasive method for tracking the response to chelation therapy.

Data Presentation: Effect of Deferasirox on Iron Overload Markers

| Parameter | Baseline Value | Post-Deferasirox Value | Patient Population | Study Reference |

| Serum Ferritin (ng/mL) | 3356 (median) | Significant reduction observed after 1 year | Beta-thalassemia | --INVALID-LINK-- |

| 2000 (median) | 1650 (median) | Aplastic anemia, MDS, or AML | --INVALID-LINK-- | |

| 1440 (median) | 755.5 (median) | Allogeneic stem cell transplant recipients | --INVALID-LINK-- | |

| Liver Iron Concentration (LIC) (mg Fe/g dw) | 18.0 ± 9.1 (mean ± SD) | Reduction of 3.4 (mean) | Beta-thalassemia | --INVALID-LINK-- |

| 14.5 (median) | 4.6 (median) | Allogeneic stem cell transplant recipients | --INVALID-LINK-- | |

| Labile Plasma Iron (LPI) (µM) | 0.39 ± 0.43 (mean ± SD) | 0.11 ± 0.45 (mean ± SD) | Myelodysplastic syndromes | --INVALID-LINK-- |

| 0.24 (mean) | 0.03 (mean) | Aplastic anemia, MDS, or AML | --INVALID-LINK-- |

Experimental Protocol: Serum Ferritin ELISA

-

Principle: This is a sandwich enzyme-linked immunosorbent assay (ELISA). Ferritin in the sample is captured by a monoclonal antibody immobilized on a microplate. A second, enzyme-conjugated monoclonal antibody binds to a different epitope on the captured ferritin. The amount of bound enzyme is proportional to the ferritin concentration.

-

Materials:

-

Ferritin ELISA kit (containing antibody-coated microplate, standards, controls, wash buffer, conjugate, substrate, and stop solution)

-

Patient serum samples

-

Microplate reader

-

-

Procedure:

-

Bring all reagents and samples to room temperature.

-

Pipette 20 µL of each standard, control, and patient serum sample into the appropriate wells of the microplate in duplicate.

-

Add 200 µL of the anti-ferritin-HRP conjugate working solution to each well.

-

Incubate the plate according to the kit manufacturer's instructions (typically 60 minutes at 37°C).

-

Wash the wells multiple times with the provided wash buffer to remove unbound components.

-

Add 100 µL of the TMB substrate solution to each well and incubate in the dark (typically 15-20 minutes).

-

Add 100 µL of the stop solution to each well to terminate the reaction.

-

Read the absorbance at 450 nm using a microplate reader.

-

Construct a standard curve and determine the ferritin concentration in the patient samples.

-

Non-Transferrin-Bound Iron (NTBI) Assay

NTBI represents a toxic, redox-active form of iron in the plasma that is not bound to transferrin. Its measurement is a direct indicator of iron overload pathology.

Experimental Protocol: NTBI Assay using Chelation and HPLC

-

Principle: NTBI in serum is chelated by nitrilotriacetic acid (NTA). The Fe-NTA complex is then separated from transferrin-bound iron by ultrafiltration and quantified by high-performance liquid chromatography (HPLC).

-

Materials:

-

Patient serum samples

-

Nitrilotriacetic acid (NTA) solution

-

Ultrafiltration devices (e.g., 10 kDa molecular weight cut-off)

-

HPLC system with a C18 column and UV detector

-

Mobile phase (e.g., acidified aqueous buffer)

-

Iron standards

-

-

Procedure:

-

To 900 µL of serum, add 100 µL of NTA solution (final concentration ~4-80 mM, requires optimization).

-

Incubate at room temperature for 30 minutes to allow for the formation of the Fe-NTA complex.

-

Centrifuge the mixture through an ultrafiltration device to separate the low molecular weight Fe-NTA complex from protein-bound iron.

-

Inject a defined volume of the ultrafiltrate onto the HPLC system.

-

Elute the Fe-NTA complex using an appropriate mobile phase and detect its absorbance at a specific wavelength (e.g., 500 nm after post-column derivatization if necessary).

-

Quantify the NTBI concentration by comparing the peak area to a standard curve generated with known concentrations of iron.

-

Labile Iron Pool (LIP) Assay

The LIP is a chelatable and redox-active pool of iron within cells, serving as a crossroads for cellular iron metabolism. Measuring the LIP provides insight into the intracellular efficacy of iron chelators.

Experimental Protocol: LIP Measurement using Calcein-AM

-

Principle: Calcein-AM is a cell-permeable, non-fluorescent probe. Once inside the cell, it is hydrolyzed by esterases to the fluorescent dye calcein. The fluorescence of calcein is quenched upon binding to intracellular labile iron. The addition of a strong, membrane-permeable iron chelator reverses this quenching, and the resulting increase in fluorescence is proportional to the LIP.

-

Materials:

-

Cell culture (e.g., leukemia cell lines or patient-derived cells)

-

Calcein-AM

-

A strong, membrane-permeable iron chelator (e.g., salicylaldehyde isonicotinoyl hydrazone - SIH)

-

Fluorescence microscope or plate reader with appropriate filters (excitation ~488 nm, emission ~518 nm)

-

-

Procedure:

-

Incubate the cells with 0.15 µM Calcein-AM for 10-15 minutes at 37°C.[1]

-

Wash the cells to remove extracellular Calcein-AM.

-

Measure the baseline fluorescence of the calcein-loaded cells.[1]

-

Add a strong, membrane-permeable iron chelator (e.g., 10 µM SIH) to the cells.[1]

-

Measure the fluorescence again after the addition of the strong chelator.

-

The difference in fluorescence intensity before and after the addition of the strong chelator is used to calculate the LIP.[1]

-

II. Assays for Cellular Pathway Modulation

Deferasirox's efficacy extends beyond simple iron removal, influencing key cellular signaling pathways involved in cell proliferation, survival, and inflammation.

mTOR Signaling Pathway

Deferasirox has been shown to repress the mammalian target of rapamycin (mTOR) signaling pathway, which is often dysregulated in cancer. A key downstream effector of mTOR is the S6 ribosomal protein, and its phosphorylation status is a reliable indicator of mTOR activity.[2][3][4]

Data Presentation: IC50 Values of Deferasirox in Leukemia Cell Lines

| Cell Line | IC50 (µM) | Study Reference |

| K562 | 17-50 | --INVALID-LINK-- |

| U937 | 17-50 | --INVALID-LINK-- |

| HL60 | 17-50 | --INVALID-LINK-- |

| SKM-1 | ~25 | --INVALID-LINK-- |

| THP-1 | ~25 | --INVALID-LINK-- |

Experimental Protocol: Western Blot for Phosphorylated S6 Ribosomal Protein

-

Principle: Western blotting is used to detect the levels of phosphorylated S6 ribosomal protein (p-S6) in cell lysates, providing a measure of mTOR pathway activation.

-

Materials:

-

Cell lysates from Deferasirox-treated and control cells

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibody against p-S6 (Ser235/236)

-

Primary antibody against total S6 (for loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane for 1 hour at room temperature in blocking buffer.

-

Incubate the membrane with the primary anti-p-S6 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Detect the signal using an imaging system.

-

Strip the membrane and re-probe with an antibody against total S6 as a loading control.

-

Signaling Pathway Diagram: Deferasirox and the mTOR Pathway

Caption: Deferasirox upregulates REDD1, leading to inhibition of the mTORC1 pathway.

NF-κB Signaling Pathway

Deferasirox has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation and cell survival. This inhibitory effect may contribute to its therapeutic benefits in conditions like myelodysplastic syndromes.[1][5][6][7][8][9]

Experimental Protocol: NF-κB Luciferase Reporter Assay

-

Principle: This assay utilizes a reporter plasmid containing the firefly luciferase gene under the control of NF-κB response elements. Activation of the NF-κB pathway leads to the transcription of the luciferase gene, and the resulting luminescence is measured as an indicator of NF-κB activity.

-

Materials:

-

HEK293T cells or other suitable cell line

-

NF-κB luciferase reporter plasmid

-

Transfection reagent

-

NF-κB activator (e.g., TNF-α)

-

Luciferase assay reagent

-

Luminometer

-

-

Procedure:

-

Seed cells in a 96-well plate.

-

Co-transfect the cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

-

After 24-48 hours, pre-treat the cells with various concentrations of Deferasirox for 1-2 hours.

-

Stimulate the cells with an NF-κB activator (e.g., 10-20 ng/mL TNF-α) for 6-8 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

-

Signaling Pathway Diagram: Deferasirox and the NF-κB Pathway

Caption: Deferasirox inhibits the translocation of NF-κB to the nucleus.

III. Assays for Oxidative Stress

Iron overload is a major contributor to oxidative stress through the Fenton reaction. Deferasirox's ability to chelate iron and its intrinsic antioxidant properties help to alleviate this stress.

Data Presentation: Effect of Deferasirox on Oxidative Stress Markers

| Marker | Pre-Deferasirox | Post-Deferasirox | Patient Population | Study Reference |

| Malondialdehyde (MDA) | Significantly higher than controls | Significant decrease (P < 0.01) | Beta-thalassemia | --INVALID-LINK-- |

| Total Antioxidant Capacity (TAC) | Significantly lower than controls | Significant increase (P < 0.01) | Beta-thalassemia | --INVALID-LINK-- |

| Glutathione (GSH) | Significantly lower than controls | Significant increase (P < 0.01) | Beta-thalassemia | --INVALID-LINK-- |

| Reactive Oxygen Species (ROS) in Neutrophils | - | Significant inhibition of fMLP-induced ROS production by 50 µM Deferasirox (P < 0.0001) | In vitro (human neutrophils) | --INVALID-LINK-- |

Reactive Oxygen Species (ROS) Detection

The measurement of intracellular ROS is a direct way to assess the antioxidant efficacy of Deferasirox.

Experimental Protocol: ROS Measurement using DCFH-DA

-

Principle: 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by intracellular esterases to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[2][5][10][11]

-

Materials:

-

Adherent cells cultured in a 24-well plate

-

DCFH-DA stock solution (10 mM in DMSO)

-

Serum-free cell culture medium

-

Fluorescence microscope or plate reader (excitation ~485 nm, emission ~530 nm)

-

-

Procedure:

-

Seed cells in a 24-well plate and allow them to adhere overnight.[2][5][10]

-

Treat the cells with Deferasirox at desired concentrations for the appropriate time.

-

Remove the treatment medium and wash the cells once with serum-free medium.[2][5][10]

-

Add 500 µL of a 10 µM DCFH-DA working solution (prepared fresh in pre-warmed serum-free medium) to each well.[2][5][10]

-

Remove the DCFH-DA solution and wash the cells twice with PBS.[2][5]

-

Measure the fluorescence intensity using a fluorescence microscope or plate reader.[2][5][10]

-

Experimental Workflow: ROS Detection using DCFH-DA

Caption: Workflow for measuring intracellular ROS levels using the DCFH-DA assay.

Conclusion

The biochemical assays outlined in this technical guide provide a robust framework for the comprehensive evaluation of Deferasirox's efficacy. From its primary iron-chelating activity to its influence on critical cellular signaling pathways and oxidative stress, these methods offer quantitative and mechanistic insights essential for preclinical research, clinical trial monitoring, and the ongoing development of iron chelation therapies. The detailed protocols and compiled data serve as a valuable resource for scientists dedicated to advancing the understanding and application of Deferasirox in treating iron overload and related pathologies.

References

- 1. Does the calcein-AM method assay the total cellular ‘labile iron pool’ or only a fraction of it? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The oral iron chelator deferasirox represses signaling through the mTOR in myeloid leukemia cells by enhancing expression of REDD1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The oral iron chelator deferasirox represses signaling through the mTOR in myeloid leukemia cells by enhancing expression of REDD1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A direct method for quantification of non-transferrin-bound iron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Deferasirox is a powerful NF-κB inhibitor in myelodysplastic cells and in leukemia cell lines acting independently from cell iron deprivation by chelation and reactive oxygen species scavenging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Iron chelator deferasirox inhibits NF-κB activity in hepatoma cells and changes sorafenib-induced programmed cell deaths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Deferasirox, an iron chelator, impacts myeloid differentiation by modulating NF-kB activity via mitochondrial ROS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Deferasirox is a powerful NF-kappaB inhibitor in myelodysplastic cells and in leukemia cell lines acting independently from cell iron deprivation by chelation and reactive oxygen species scavenging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Reversed-phase high-performance liquid chromatography of non-transferrin-bound iron and some hydroxypyridone and hydroxypyrone chelators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Analyzing the Quenchable Iron Pool in Murine Macrophages by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

Deferasirox's In Vitro Impact on Iron Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deferasirox is an orally active iron chelator pivotal in the management of chronic iron overload.[1] Its mechanism of action extends beyond simple iron removal, intricately influencing cellular iron metabolism pathways. This technical guide provides an in-depth analysis of the in vitro effects of Deferasirox on these pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling cascades.

Core Mechanism of Action

Deferasirox functions as a tridentate ligand, forming a stable 2:1 complex with ferric iron (Fe3+). This high-affinity binding effectively depletes the intracellular labile iron pool (LIP), a pool of chelatable and redox-active iron that is crucial for various cellular processes. The reduction in the LIP triggers a cascade of regulatory responses that collectively alter the cell's iron homeostasis.

Impact on Key Iron Metabolism Proteins

Deferasirox orchestrates a cellular response to iron depletion by modulating the expression of key proteins involved in iron uptake, storage, and export.

Transferrin Receptor 1 (TfR1)

Treatment with Deferasirox leads to an upregulation of Transferrin Receptor 1 (TfR1), the primary protein responsible for iron uptake into cells.[2][3] This is a compensatory response to the perceived intracellular iron deficiency.

Ferritin

Conversely, Deferasirox treatment results in a decrease in the expression of ferritin, the primary intracellular iron storage protein.[2] With reduced intracellular iron available, the cell downregulates the synthesis of ferritin to minimize iron sequestration.

Ferroportin

Deferasirox has been shown to decrease the expression of ferroportin, the only known cellular iron exporter.[3] This reduction in ferroportin further contributes to the intracellular retention of iron, although the overall effect of Deferasirox is iron depletion.

Table 1: Quantitative Effects of Deferasirox on Iron Metabolism Proteins

| Cell Line | Deferasirox Concentration | Treatment Duration | Target Protein | Change in Expression (Protein) | Change in Expression (mRNA) | Reference |

| HepG2 | 15 µM | 48 hours | Labile Iron Pool | Significant reduction | Not specified | [4] |

| K562 | 10 µM | Not specified | Phosphorylated S6 | Decreased | Not specified | [5] |

| K562 | 50 µM | Not specified | Phosphorylated S6 | Further decreased | Not specified | [5] |

| Gastric Cancer Cells | Not specified | 24 hours | TfR1 | Increased | Not specified | [3] |

| Gastric Cancer Cells | Not specified | 24 hours | Ferroportin | Decreased | Not specified | [3] |

| Cervical Cancer Cells | 50 µM | 48 hours | Ferritin | Not specified | Not specified | |

| Cervical Cancer Cells | 100 µM | 48 hours | Ferritin | Not specified | Not specified |

Influence on Cellular Signaling Pathways

The iron-depleting effects of Deferasirox reverberate through several critical signaling pathways, many of which are implicated in cell growth, proliferation, and survival.

mTOR Signaling Pathway

Deferasirox has been demonstrated to inhibit the mammalian target of rapamycin (mTOR) signaling pathway. In K562 myeloid leukemia cells, Deferasirox treatment leads to a dose-dependent decrease in the phosphorylation of mTOR and its downstream effectors, p70S6 kinase and the S6 ribosomal protein.[5] This inhibition of the mTOR pathway is a key mechanism behind the anti-proliferative effects of Deferasirox observed in various cancer cell lines.

Caption: Deferasirox-mediated inhibition of the mTOR signaling pathway.

Akt and MEK/ERK Signaling Pathways

In cervical cancer cells, Deferasirox has been shown to inhibit the activation of the Akt and MEK/ERK signaling pathways. These pathways are crucial for cell survival and proliferation, and their inhibition by Deferasirox likely contributes to its anti-cancer properties.

Caption: Inhibition of Akt and MEK/ERK pathways by Deferasirox.

Experimental Protocols

Cell Culture and Deferasirox Treatment

-

Cell Lines: HepG2 (human hepatoma) and K562 (human erythroleukemia) cells are commonly used.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Deferasirox Preparation: Deferasirox is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations (e.g., 10 µM, 15 µM, 50 µM).

-

Treatment: Cells are seeded in appropriate culture vessels and allowed to adhere overnight before being treated with Deferasirox for the specified duration (e.g., 24 or 48 hours).

Western Blot Analysis

-

Cell Lysis: Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against the target proteins (e.g., TfR1, ferritin, phospho-mTOR, phospho-Akt, phospho-ERK) overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Caption: A typical workflow for Western blot analysis.

Quantitative Real-Time PCR (qRT-PCR)

-

RNA Extraction: Total RNA is extracted from cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

-

qPCR: The qPCR is performed using a SYBR Green-based master mix and primers specific for the target genes (e.g., TFRC, FTH1, FTL, SLC40A1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Data Analysis: The relative gene expression is calculated using the 2^-ΔΔCt method.

Measurement of Labile Iron Pool (LIP)

-

Principle: The LIP is measured using a fluorescent probe, such as calcein-acetoxymethyl ester (Calcein-AM). Calcein-AM is a membrane-permeable dye that becomes fluorescent upon hydrolysis by intracellular esterases. The fluorescence of calcein is quenched by binding to intracellular iron.

-

Procedure:

-

Cells are incubated with Calcein-AM.

-

The fluorescence is measured using a fluorometer or flow cytometer.

-

A strong iron chelator (e.g., salicylaldehyde isonicotinoyl hydrazone) is added to chelate the iron from calcein, resulting in an increase in fluorescence.

-

The difference in fluorescence before and after the addition of the strong chelator is proportional to the LIP.

-

Caspase Activity Assay

-

Principle: Apoptosis induction by Deferasirox can be quantified by measuring the activity of caspases, particularly caspase-3.

-

Procedure (Colorimetric):

-

Cell lysates are incubated with a colorimetric caspase-3 substrate (e.g., DEVD-pNA).

-

Cleavage of the substrate by active caspase-3 releases p-nitroaniline (pNA), which can be measured spectrophotometrically at 405 nm.

-

-

Procedure (Fluorometric):

-

Cell lysates are incubated with a fluorometric caspase-3 substrate (e.g., DEVD-AFC).

-

Cleavage of the substrate releases a fluorescent molecule (AFC), which can be measured using a fluorometer.

-

Conclusion

Deferasirox exerts a profound and multifaceted influence on cellular iron metabolism in vitro. By depleting the labile iron pool, it triggers a coordinated cellular response that involves the modulation of key iron-related proteins and the inhibition of critical signaling pathways involved in cell growth and survival. The in-depth understanding of these mechanisms, facilitated by the experimental approaches detailed in this guide, is crucial for the continued development and optimization of iron chelation therapies and for exploring the potential of Deferasirox as an anti-neoplastic agent.

References

- 1. In vitro blood distribution and plasma protein binding of the iron chelator deferasirox (ICL670) and its iron complex Fe-[ICL670]2 for rat, marmoset, rabbit, mouse, dog, and human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]

- 3. Analyzing the Quenchable Iron Pool in Murine Macrophages by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorometric and colorimetric detection of caspase activity associated with apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rndsystems.com [rndsystems.com]

Investigating Deferasirox in Neurodegenerative Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD), present a significant and growing global health challenge. A common pathological feature in these disorders is the dysregulation of metal homeostasis, particularly an accumulation of iron in the brain. Excess iron can catalyze the formation of reactive oxygen species (ROS), leading to oxidative stress, mitochondrial dysfunction, and protein aggregation, all of which contribute to neuronal cell death. Deferasirox, an orally active and well-characterized iron chelator, has emerged as a potential therapeutic agent for these conditions. This technical guide provides an in-depth overview of the investigation of Deferasirox in various neurodegenerative disease models, focusing on experimental protocols, quantitative data, and the underlying signaling pathways.

Deferasirox in Alzheimer's Disease Models

The accumulation of iron has been observed in the brains of Alzheimer's patients, where it co-localizes with amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[1] Deferasirox has been investigated in transgenic mouse models of AD and tauopathy to assess its potential to mitigate these pathologies.

Data Presentation

The following tables summarize the quantitative data from studies investigating the effects of Deferasirox in Alzheimer's disease and tauopathy mouse models.

Table 1: Effect of Deferasirox on Hyperphosphorylated Tau (p-Tau) Levels in Tauopathy Mouse Models [2]

| Mouse Model | Treatment Group | Analyte | Method | Result (Arbitrary Units, Mean ± SD) | p-value |

| Tau/Tau (JNPL3) | Control | p-Tau (64 kD) | Western Blot | 24 ± 17 | 0.64 |

| Deferasirox | p-Tau (64 kD) | Western Blot | 18 ± 17 | ||

| Tau/APP | Control | p-Tau (64 kD) | Western Blot | 26 ± 12 | 0.03 |

| Deferasirox | p-Tau (64 kD) | Western Blot | 12 ± 14 |

Table 2: Effect of Deferasirox on Neurofibrillary Tangle (NFT) Area in Tauopathy Mouse Models [2]

| Mouse Model | Treatment Group | Analyzed Region | Method | NFT Area (%, Mean ± SD) | p-value |

| Tau/Tau (JNPL3) | Control | Medulla | Immunohistochemistry (AT8) | 5.4 ± 2.7 | 0.22 |

| Deferasirox | Medulla | Immunohistochemistry (AT8) | 4.0 ± 2.6 | ||

| Tau/APP | Control | Medulla | Immunohistochemistry (AT8) | 4.5 ± 2.6 | 0.57 |

| Deferasirox | Medulla | Immunohistochemistry (AT8) | 3.8 ± 3.4 |

Experimental Protocols

-

Animal Models:

-

Tg2576 (APP): Overexpresses mutant human amyloid precursor protein (APP).

-

JNPL3 (Tau/Tau): Overexpresses mutant human tau protein.

-

APP/Tau: Crossbreed of Tg2576 and JNPL3 mice.

-

-

Treatment:

-

Compound: Deferasirox (Exjade)

-

Dosage: 1.6 mg per mouse, administered orally in peanut butter.

-

Frequency: Thrice weekly.

-

Duration: From 8 to 14 months of age.

-

-

Tissue Preparation: Brains are harvested, fixed in 4% paraformaldehyde, and embedded in paraffin.

-

Sectioning: Coronal sections (5-10 µm) are cut using a microtome.

-

Antigen Retrieval: Sections are subjected to heat-induced epitope retrieval.

-

Blocking: Non-specific binding is blocked with a suitable blocking serum.

-

Primary Antibody Incubation: Sections are incubated with a monoclonal antibody against phosphorylated tau (AT8, targeting Ser202 and Thr205) at a dilution of 1:500 overnight at 4°C.[1]

-

Secondary Antibody Incubation: A biotinylated secondary antibody is applied at a dilution of 1:2000.[1]

-

Detection: The signal is visualized using an avidin-biotin-peroxidase complex system (Vectastain) and 3,3'-diaminobenzidine (DAB) as the chromogen.[1]

-

Image Analysis: The percentage of the area occupied by NFTs is quantified using image analysis software (e.g., ImageJ).

-

Protein Extraction: A fraction enriched in paired helical filaments (PHF) is extracted from brain tissue.

-

Protein Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: 50 µg of protein per lane is separated on a polyacrylamide gel.[3]

-

Transfer: Proteins are transferred to a PVDF membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody against phosphorylated tau (e.g., anti-tau phospho S396) or total tau.[3]

-

Secondary Antibody Incubation: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate.

-

Quantification: Band intensities are quantified using densitometry and normalized to a loading control (e.g., γ-tubulin).[3]

Signaling Pathway

Deferasirox is believed to exert its neuroprotective effects in AD models primarily through its iron-chelating activity, which in turn reduces oxidative stress and modulates tau pathology.

Caption: Proposed mechanism of Deferasirox in Alzheimer's disease models.

Deferasirox in Parkinson's Disease Models

Similar to AD, iron accumulation is a hallmark of Parkinson's disease, particularly in the substantia nigra, leading to oxidative stress and the degeneration of dopaminergic neurons. Recent studies suggest a novel neuroprotective mechanism for Deferasirox involving the unfolded protein response (UPR) and the regulation of Parkin, an E3 ubiquitin ligase crucial for mitochondrial quality control.[4]

Data Presentation

Quantitative data on the direct effect of Deferasirox on the ATF4-Parkin pathway in PD models is an active area of research. The table below presents data on the cytoprotective effect of Deferasirox in a cellular model of PD.

Table 3: Cytoprotective Effect of Deferasirox in an in vitro Parkinson's Disease Model [4]

| Cell Line | Treatment | Challenge | Assay | Result (% Cell Viability, Mean ± SEM) | p-value |

| SH-SY5Y | Vehicle | - | Trypan Blue Exclusion | 100 ± 2.5 | - |

| Vehicle | Hydrogen Peroxide (1 mM) | Trypan Blue Exclusion | 55 ± 3.1 | < 0.001 vs Vehicle | |

| Deferasirox (10 µM) | Hydrogen Peroxide (1 mM) | Trypan Blue Exclusion | 85 ± 4.2 | < 0.001 vs H₂O₂ |

Experimental Protocols

-

Cell Line: SH-SY5Y human neuroblastoma cells.

-

Treatment:

-

Compound: Deferasirox

-

Concentration: 10 µM

-

Duration: 24 hours

-

-

Neurotoxic Challenge: Hydrogen peroxide (1 mM) for 16 hours to induce oxidative stress.

-

Cell Culture: SH-SY5Y cells are seeded in multi-well plates.

-

Treatment: Cells are pre-treated with Deferasirox or vehicle for 24 hours, followed by co-incubation with hydrogen peroxide for 16 hours.

-

Cell Staining: Cells are harvested and stained with Trypan Blue solution.

-

Cell Counting: The number of viable (unstained) and non-viable (blue) cells is counted using a hemocytometer.

-

Calculation: Cell viability is expressed as the percentage of viable cells relative to the total number of cells.

-

Protein Extraction: Total protein lysates are prepared from treated SH-SY5Y cells.

-

Protein Quantification: Protein concentration is determined.

-

SDS-PAGE and Transfer: As described in section 1.2.3.

-

Primary Antibody Incubation: Membranes are incubated with primary antibodies against ATF4 and Parkin.

-

Secondary Antibody Incubation and Detection: As described in section 1.2.3.

-

Quantification: Band intensities are quantified and normalized to a loading control (e.g., GAPDH).

Signaling Pathway

In PD models, Deferasirox is proposed to induce mild endoplasmic reticulum (ER) stress, leading to the activation of the PERK-ATF4 signaling pathway. ATF4, a transcription factor, then upregulates the expression of Parkin, which exerts a neuroprotective effect.

Caption: ATF4-Parkin signaling pathway activated by Deferasirox in PD models.

Deferasirox in Huntington's Disease Models

Research on the therapeutic potential of Deferasirox in Huntington's disease (HD) models is currently limited. Iron dyshomeostasis has been implicated in the pathogenesis of HD, suggesting that iron chelation could be a viable therapeutic strategy. However, to date, there is a lack of published studies with detailed experimental protocols and quantitative data specifically investigating Deferasirox in established in vitro or in vivo models of HD, such as those utilizing 3-nitropropionic acid (3-NP) or transgenic models expressing mutant huntingtin (mHTT). Further research is warranted to explore the efficacy of Deferasirox in this context.

Experimental Workflow Overview

The following diagram illustrates a general experimental workflow for investigating the effects of Deferasirox in a neurodegenerative disease mouse model.

Caption: General experimental workflow for in vivo studies of Deferasirox.

Conclusion

Deferasirox shows promise as a therapeutic agent for neurodegenerative diseases, particularly Alzheimer's and Parkinson's diseases. Its ability to chelate iron and modulate key signaling pathways related to oxidative stress and protein quality control provides a strong rationale for its further investigation. This technical guide provides a foundation for researchers and drug development professionals to design and execute robust preclinical studies to further elucidate the therapeutic potential of Deferasirox in the context of neurodegeneration. Future studies should focus on expanding the investigation into Huntington's disease models and further delineating the downstream effects of the ATF4-Parkin pathway activation.

References

- 1. Immunohistochemistry [bio-protocol.org]

- 2. Effects of Deferasirox in Alzheimer’s Disease and Tauopathy Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ATF4-activated parkin induction contributes to deferasirox-mediated cytoprotection in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

Deferasirox in Cancer Cell Line Viability and Proliferation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and key findings related to the study of Deferasirox, an oral iron chelator, in the context of cancer cell line viability and proliferation. This document summarizes quantitative data, details experimental protocols, and visualizes the complex signaling pathways involved in Deferasirox's mechanism of action.

Quantitative Data Summary

The anti-proliferative activity of Deferasirox has been evaluated across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for its efficacy. The following tables summarize the reported IC50 values for Deferasirox in various cancer cell lines.

Table 1: IC50 Values of Deferasirox in Hematological Malignancy Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| K562 | Chronic Myeloid Leukemia | 17-50 | [1] |

| U937 | Myeloid Leukemia | 17-50 | [1] |

| HL60 | Myeloid Leukemia | 17-50 | [1] |

| Jeko-1 | Mantle Cell Lymphoma | 8.07 ± 1.08 | |

| REC-1 | Mantle Cell Lymphoma | 1.8 ± 1.03 | |

| Z138 | Mantle Cell Lymphoma | 1.52 ± 1.54 |

Table 2: IC50 Values of Deferasirox in Solid Tumor Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| AGS | Gastric Cancer | < 10 | [2] |

| DMS-53 | Lung Carcinoma | Not specified, similar to DFO | [3] |

| SK-N-MC | Neuroepithelioma | Not specified, similar to DFO | [3] |

| SAS | Oral Squamous Carcinoma | 21 | [4] |

| A549 | Lung Cancer | Not specified | [5] |

| HCT116 | Colon Cancer | Not specified | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the effects of Deferasirox on cancer cell lines.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

Deferasirox (stock solution in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)[6]

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[7]

-

Drug Treatment: Prepare serial dilutions of Deferasirox in culture medium from a stock solution. Remove the old medium from the wells and add 100 µL of the Deferasirox-containing medium to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[8][9]

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve and determine the IC50 value.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

-

Cancer cell lines treated with Deferasirox

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

RNase A (100 µg/mL)[10]

-

Propidium Iodide (PI) staining solution (50 µg/mL in PBS)[10]

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest approximately 1 x 10^6 cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Washing: Wash the cells twice with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours (or overnight).[11][12]

-

Rehydration and RNase Treatment: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in PBS containing RNase A and incubate for 30 minutes at 37°C to degrade RNA.[13]

-

PI Staining: Add PI staining solution to the cell suspension and incubate for 15-30 minutes in the dark at room temperature.[13]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content. Gate the cell population to exclude doublets and debris. The data is typically displayed as a histogram, showing the distribution of cells in G0/G1, S, and G2/M phases of the cell cycle.[10][11]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells using Annexin V-FITC and PI.

Materials:

-

Cancer cell lines treated with Deferasirox

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)[14]

-

PBS

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest approximately 1-5 x 10^5 cells.[15]

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in the kit.[16]

-

Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.[15]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[17]

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[16]

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Western Blot Analysis

Western blotting is used to detect specific proteins in a cell lysate, providing insights into the molecular pathways affected by Deferasirox.

Materials:

-

Cancer cell lysates from Deferasirox-treated and control cells

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[18]

-

BCA or Bradford protein assay kit

-

SDS-PAGE gels

-

Running buffer

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against p-mTOR, NDRG1, cleaved caspase-3, p21, cyclin D1)[1][2][3]

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lysate Preparation: Lyse cells in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.[18][19]

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

Colony Formation Assay

This assay assesses the long-term proliferative capacity of single cells after treatment with Deferasirox.[20]

Materials:

-

Cancer cell lines

-

Complete culture medium

-

Deferasirox

-

6-well or 10 cm plates

-

Crystal violet staining solution (e.g., 0.5% crystal violet in 25% methanol)[21]

-

PBS

Procedure:

-

Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells/well) in a 6-well plate.[22]

-

Drug Treatment: Treat the cells with various concentrations of Deferasirox for a specified period.

-

Incubation: After treatment, replace the medium with fresh, drug-free medium and incubate for 1-3 weeks, allowing colonies to form.[21]

-

Fixation and Staining: Wash the colonies with PBS. Fix the colonies with a solution like methanol or 4% paraformaldehyde. Stain the colonies with crystal violet solution for 10-30 minutes.[21][22]

-

Washing and Drying: Gently wash the plates with water to remove excess stain and allow them to air dry.

-

Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

-

Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition compared to the control.

Signaling Pathways and Experimental Workflows

The anti-cancer effects of Deferasirox are mediated through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a general experimental workflow.

Caption: Key signaling pathways modulated by Deferasirox in cancer cells.

Caption: General experimental workflow for studying Deferasirox's effects.

Conclusion

Deferasirox demonstrates significant anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines. Its mechanism of action is multifactorial, primarily stemming from its ability to chelate intracellular iron, leading to the modulation of critical signaling pathways such as mTOR and NF-κB, induction of cell cycle arrest, and promotion of apoptosis. The upregulation of tumor suppressor genes like NDRG1 and p53 also plays a crucial role. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the therapeutic potential of Deferasirox in oncology. This comprehensive understanding is vital for the continued development of iron chelation therapy as a viable anti-cancer strategy.

References

- 1. The oral iron chelator deferasirox represses signaling through the mTOR in myeloid leukemia cells by enhancing expression of REDD1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The potential of deferasirox as a novel therapeutic modality in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The iron chelator, deferasirox, as a novel strategy for cancer treatment: oral activity against human lung tumor xenografts and molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. In vitro studies of deferasirox derivatives as potential organelle-targeting traceable anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchhub.com [researchhub.com]

- 7. texaschildrens.org [texaschildrens.org]

- 8. merckmillipore.com [merckmillipore.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. wp.uthscsa.edu [wp.uthscsa.edu]

- 11. Flow cytometry with PI staining | Abcam [abcam.com]

- 12. ucl.ac.uk [ucl.ac.uk]

- 13. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 15. static.igem.org [static.igem.org]

- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 17. kumc.edu [kumc.edu]

- 18. Lysate preparation protocol for western blotting | Abcam [abcam.com]

- 19. benchchem.com [benchchem.com]

- 20. Cancer Research - TekTalk Newsletter [agilent.com]

- 21. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ossila.com [ossila.com]

The role of Deferasirox in mitigating oxidative stress in vitro

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Deferasirox, an orally active iron chelator, is primarily recognized for its clinical application in managing chronic iron overload. However, a growing body of in vitro research has illuminated its significant role in mitigating oxidative stress, a pathological process implicated in a myriad of diseases. This technical guide provides a comprehensive overview of the mechanisms by which Deferasirox modulates oxidative stress at the cellular and molecular level, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a thorough understanding of Deferasirox's antioxidant properties and its potential for broader therapeutic applications.

Quantitative Assessment of Deferasirox's Antioxidant Efficacy

The antioxidant capacity of Deferasirox has been quantified in various in vitro models, demonstrating its ability to directly scavenge reactive oxygen species (ROS) and inhibit oxidative damage. The following tables summarize the key quantitative findings from multiple studies.

Table 1: Inhibition of Chemically-Induced Oxidation

| Experimental Model | Oxidative Stressor | Deferasirox Concentration | Endpoint Measured | Quantitative Effect | Citation |

| Ascorbic Acid Oxidation | Iron (Fe³⁺) | 0.05 - 0.1 mM | Rate of Ascorbic Acid Oxidation | Reduced reaction rate by ~100 times | [1][2][3][4][5] |

| Linoleic Acid Peroxidation | Iron (FeSO₄) and H₂O₂ | 2 mM | Rate of Linoleic Acid Peroxidation | Inhibited by ~6 times | [2] |

| Linoleic Acid Peroxidation | Copper (Cu²⁺) | Not specified | Rate of Linoleic Acid Peroxidation | Inhibited by ~3 times | [2] |

Table 2: Modulation of Cellular Oxidative Stress

| Cell Type | Oxidative Stress Inducer | Deferasirox Concentration | Endpoint Measured | Quantitative Effect | Citation |

| Human Neutrophils | fMLP | 50 µM | ROS Production | Significant inhibition (P < 0.0001) | [6] |

| Human Neutrophils | PMA | 50 µM | ROS Production | Tended to inhibit | [6] |

| Acute Lymphoblastic Leukemia (ALL) Cells (Sup-B15) | Endogenous | 100 nM | Intracellular ROS Levels | Significant increase over 8 hours | [1][7] |

| Acute Lymphoblastic Leukemia (ALL) Cells (Molt-4) | Endogenous | 100 nM | Intracellular ROS Levels | Significant increase over 8 hours | [1][7] |

| HT29 and MDA-MB-231 cells | Iron | Not specified | Intracellular ROS | Significantly decreased | [8] |

Core Mechanisms of Action: Signaling Pathways

Deferasirox's influence on oxidative stress is not limited to direct ROS scavenging. It actively modulates key signaling pathways that regulate the cellular antioxidant response and programmed cell death.

The Nrf2-Mediated Antioxidant Response

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (KEAP1). Upon exposure to oxidative stress, Nrf2 translocates to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of a wide array of antioxidant and cytoprotective genes.

In some cellular contexts, such as in acute lymphoblastic leukemia (ALL) cells, Deferasirox has been shown to increase ROS levels, which in turn leads to the activation and nuclear translocation of Nrf2.[1][7][9] This is followed by the upregulation of downstream target genes, including heme oxygenase-1 (HO-1). Interestingly, in this specific cancer cell model, the sustained activation of Nrf2 by Deferasirox is linked to the induction of ferroptosis, a form of iron-dependent programmed cell death.[1][7][9]

Caption: Deferasirox-induced Nrf2 signaling pathway.

Induction of Ferroptosis

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. Deferasirox, by chelating iron, might be expected to inhibit ferroptosis. However, in certain cancer cells, Deferasirox has been shown to induce ferroptosis.[1][7][9][10][11] This paradoxical effect is thought to be mediated by a complex interplay of iron deprivation and the induction of oxidative stress, leading to the depletion of glutathione and the accumulation of toxic lipid peroxides. The activation of the Nrf2 pathway appears to be a key event in Deferasirox-induced ferroptosis in these specific contexts.

Caption: Simplified overview of Deferasirox-induced ferroptosis.

Detailed Experimental Protocols

This section provides detailed methodologies for key in vitro experiments used to assess the impact of Deferasirox on oxidative stress.

Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)

This protocol describes a common method for quantifying intracellular ROS levels in adherent cells treated with Deferasirox.

Materials:

-

Adherent cells of interest

-

Deferasirox (stock solution prepared in a suitable solvent, e.g., DMSO)

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (e.g., 10 mM in DMSO)

-

Serum-free cell culture medium (phenol red-free recommended)

-

Phosphate-buffered saline (PBS)

-

24-well or 96-well black, clear-bottom microplates

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells in a 24-well or 96-well plate at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere overnight.

-

Deferasirox Treatment: Treat the cells with the desired concentrations of Deferasirox for the specified duration. Include a vehicle control (e.g., DMSO) and a positive control for ROS induction if necessary.

-

DCFH-DA Loading:

-

Prepare a fresh working solution of DCFH-DA (e.g., 5-50 µM) in pre-warmed, serum-free medium. Protect the solution from light.[12]

-

Remove the culture medium containing Deferasirox and wash the cells once with warm PBS.

-

Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.[12]

-

-

Measurement:

-

Remove the DCFH-DA solution and wash the cells twice with warm PBS.

-

Add PBS or phenol red-free medium to the wells.

-

Immediately measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[12] Alternatively, visualize and capture images using a fluorescence microscope.

-

-

Data Analysis: Normalize the fluorescence intensity of the treated samples to that of the vehicle control to determine the fold change in ROS production.

Caption: Experimental workflow for DCFH-DA ROS assay.

Linoleic Acid Peroxidation Assay

This assay provides a model system to evaluate the ability of Deferasirox to inhibit lipid peroxidation.

Materials:

-

Linoleic acid

-

Deferasirox

-

Ferrous sulfate (FeSO₄)

-

Hydrogen peroxide (H₂O₂)

-

Buffer solution (e.g., phosphate buffer, pH 7.4)

-

Spectrophotometer or NMR spectrometer

Procedure (Conceptual Outline based on cited literature):

-

Preparation of Reaction Mixture: Prepare a buffered solution containing linoleic acid micelles.[2]

-

Initiation of Peroxidation: Induce lipid peroxidation by adding FeSO₄ and H₂O₂ to the linoleic acid solution.[2]

-

Treatment: In parallel experiments, add Deferasirox at the desired concentration to the reaction mixture before or concurrently with the pro-oxidants.

-

Monitoring Peroxidation:

-

Spectrophotometry: Monitor the formation of conjugated dienes, a product of lipid peroxidation, by measuring the absorbance at a specific wavelength (e.g., 234 nm) over time.

-

NMR Spectroscopy: Monitor the decrease in the signal intensity of specific protons of linoleic acid that are consumed during peroxidation over time.[2]

-

-

Data Analysis: Compare the rate of lipid peroxidation in the presence and absence of Deferasirox to determine its inhibitory effect.

Western Blot Analysis of Nrf2 Activation

This protocol is used to assess the effect of Deferasirox on the expression and activation of proteins in the Nrf2 signaling pathway.

Materials:

-

Cell lysates from Deferasirox-treated and control cells

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Nrf2, anti-phospho-Nrf2, anti-KEAP1, anti-HO-1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Quantification: Determine the protein concentration of each cell lysate.

-

SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative protein expression levels.

Conclusion

The in vitro evidence strongly supports the role of Deferasirox as a multifaceted modulator of oxidative stress. Its ability to chelate iron, directly inhibit oxidative reactions, and influence critical cellular signaling pathways like the Nrf2 and ferroptosis pathways, underscores its potential beyond iron chelation therapy. The quantitative data and detailed protocols provided in this guide offer a solid foundation for further research into the antioxidant properties of Deferasirox and its derivatives. A deeper understanding of these mechanisms will be pivotal for exploring its therapeutic utility in a broader range of oxidative stress-related pathologies.

References

- 1. Deferasirox Causes Leukaemia Cell Death through Nrf2-Induced Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antioxidant Activity of Deferasirox and Its Metal Complexes in Model Systems of Oxidative Damage: Comparison with Deferiprone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Antioxidant Activity of Deferasirox and Its Metal Complexes in Model Systems of Oxidative Damage: Comparison with Deferiprone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Iron-chelating agent, deferasirox, inhibits neutrophil activation and extracellular trap formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, characterization and in vitro anticancer evaluations of two novel derivatives of deferasirox iron chelator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Deferasirox Causes Leukaemia Cell Death through Nrf2-Induced Ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Cellular Uptake and Intracellular Localization of Deferasirox

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth examination of the mechanisms governing the entry of the oral iron chelator Deferasirox (DFX) into cells and its subsequent distribution within intracellular compartments. It consolidates key quantitative data, details relevant experimental protocols, and visualizes the associated molecular pathways and workflows.

Cellular Uptake Mechanisms

Deferasirox is a highly lipophilic, orally active, tridentate iron chelator.[1][2] Its physicochemical properties are central to its ability to traverse cellular membranes. The primary mechanism for Deferasirox uptake is believed to be passive diffusion across the lipid bilayer, a process favored by its high lipophilicity.[3] This characteristic allows it to be readily absorbed by cells.[3] Studies using human intestinal Caco-2 cell lines have demonstrated that Deferasirox is highly permeable.[4]

While passive diffusion is the main route of entry, the specific transport kinetics can vary between cell types. For instance, in the human hepatoma cell line HepaRG, the uptake of Deferasirox (ICL670) was observed to be greater than that of another oral iron chelator, deferiprone (CP20).[3][5] The efficiency of cellular uptake is a critical determinant of its ability to access and chelate intracellular iron pools.

Intracellular Localization

Once inside the cell, Deferasirox does not distribute uniformly. Its localization is influenced by the properties of both the drug and the various subcellular organelles. The primary sites of action and accumulation appear to be the mitochondria and lysosomes, organelles that are central to iron metabolism and cellular homeostasis.

Mitochondrial Localization and Effects

Mitochondria are crucial for heme and iron-sulfur [Fe-S] cluster synthesis, making them a key target for iron chelators.[6] Deferasirox has been shown to induce significant mitochondrial stress.[7] Studies have demonstrated that DFX causes dramatic swelling of mitochondria. This effect is attributed to an increase in the permeability of the inner mitochondrial membrane (IMM) to protons, leading to partial uncoupling without causing depolarization or opening of the mitochondrial permeability transition pore.[8]

Further evidence of its mitochondrial impact includes the induction of Bax translocation to the mitochondria, where it colocalizes with the outer membrane receptor TOM22, suggesting the initiation of the intrinsic apoptotic pathway.[7] The release of cytochrome c from mitochondria into the cytosol has also been observed following Deferasirox treatment.[7] To enhance its anti-cancer efficacy, a mitochondrially targeted version of Deferasirox (mitoDFX) has been synthesized, which shows potent induction of cell death in cancer cells at nanomolar concentrations.[6]

Lysosomal Localization

Lysosomes are acidic organelles that play a vital role in cellular degradation and iron recycling. Strategic derivatization of Deferasirox has been explored to enhance its therapeutic activity by targeting it to specific organelles. A fluorescent derivative of Deferasirox (compound 8) was shown to preferentially localize within the lysosomes of A549 lung cancer cells, as confirmed by colocalization with Lysotracker® Red.[9][10] This targeted lysosomal accumulation was associated with enhanced antiproliferative activity, suggesting that the cytotoxicity of this derivative is, at least in part, due to its specific intracellular localization.[9]

Quantitative Data Summary

The following tables summarize key quantitative data related to the cellular effects and pharmacokinetics of Deferasirox from various in vitro and in vivo studies.

Table 1: In Vitro Cytotoxicity of Deferasirox in Various Cell Lines

| Cell Line Type | Cell Line Name | IC50 (50% Inhibitory Concentration) | Reference |

| Mantle Cell Lymphoma | Jeko-1 | 8.07 ± 1.08 µM | [11] |

| Mantle Cell Lymphoma | REC-1 | 1.8 ± 1.03 µM | [11] |

| Mantle Cell Lymphoma | Z138 | 1.52 ± 1.54 µM | [11] |

| Myeloid Leukemia | K562 | 46.33 µM | [12] |

| Myeloid Leukemia | U937 | 16.91 µM | [12] |

| Myeloid Leukemia | HL-60 | 50 µM | [12] |

| Acute Myeloid Leukemia | Patient Samples | 87.63 to 172.2 µM | [12] |

Table 2: Pharmacokinetic Parameters of Deferasirox Formulations

| Formulation | Mean Dose (mg/kg) | Mean Cmax (μMol/L) | Mean AUC (μMol/L*h) | Reference |

| Dispersible Tablets (DT) | 26.1 ± 6.9 | 71.0 ± 35.2 | 855.0 ± 499 | [13] |

| Film-Coated Tablets (FCT) | 15.5 ± 5.2 | 101.5 ± 40.3 | 1301.3 ± 658 | [13] |

Cmax: Maximum plasma concentration; AUC: Area Under the Curve.

Key Signaling Pathways and Experimental Workflows

The intracellular activity of Deferasirox triggers a cascade of signaling events, primarily leading to cell cycle arrest, apoptosis, and ferroptosis.

Deferasirox-Induced Signaling Pathways

Deferasirox exerts its cytotoxic effects through multiple molecular mechanisms. In various cancer cells, it induces apoptosis via both intrinsic and extrinsic pathways, often initiated by the generation of reactive oxygen species (ROS) and depletion of intracellular iron pools.[14][15]

References

- 1. Exjade® (deferasirox, ICL670) in the treatment of chronic iron overload associated with blood transfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Deferasirox | C21H15N3O4 | CID 214348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Effects of deferasirox and deferiprone on cellular iron load in the human hepatoma cell line HepaRG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. In vitro studies of deferasirox derivatives as potential organelle-targeting traceable anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro studies of deferasirox derivatives as potential organelle-targeting traceable anti-cancer therapeutics - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. ashpublications.org [ashpublications.org]

- 12. The oral iron chelator deferasirox represses signaling through the mTOR in myeloid leukemia cells by enhancing expression of REDD1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The iron chelator deferasirox induces apoptosis by targeting oncogenic Pyk2/β-catenin signaling in human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Deferasirox induces cyclin D1 degradation and apoptosis in mantle cell lymphoma in a reactive oxygen species- and GSK3β-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Antioxidant Potential of Deferasirox: A Technical Guide for Researchers

An in-depth exploration of the iron chelator's role in mitigating oxidative stress in biological systems, complete with quantitative data, detailed experimental protocols, and pathway visualizations.

Introduction

Deferasirox, a tridentate oral iron chelator, is a cornerstone in the management of chronic iron overload resulting from blood transfusions in patients with conditions such as thalassemia and myelodysplastic syndromes.[1] Beyond its established role in iron homeostasis, a growing body of evidence highlights the significant antioxidant properties of Deferasirox, positioning it as a molecule of interest in research fields centered on oxidative stress-related pathologies.[2] This technical guide provides a comprehensive overview of the antioxidant activities of Deferasirox, intended for researchers, scientists, and drug development professionals. We delve into its mechanisms of action, present key quantitative data, offer detailed experimental protocols for its study, and visualize the intricate signaling pathways it modulates.

Mechanisms of Antioxidant Action

Deferasirox employs a multi-faceted approach to combat oxidative stress, extending beyond simple iron removal.

Primary Mechanism: Iron Chelation

The principal antioxidant activity of Deferasirox stems from its high affinity for ferric iron (Fe³⁺).[3] By sequestering excess labile iron, Deferasirox prevents its participation in the Fenton and Haber-Weiss reactions, which are notorious for generating highly reactive and damaging hydroxyl radicals (•OH).[4][5] This direct chelation of catalytic iron is a fundamental upstream mechanism for reducing the cellular burden of reactive oxygen species (ROS).

Secondary Mechanisms

Beyond iron chelation, Deferasirox exhibits other protective antioxidant effects:

-

Direct ROS Scavenging: Studies have demonstrated that Deferasirox can directly scavenge ROS, contributing to a reduction in oxidative damage.[1]

-

Inhibition of Neutrophil ROS Production: Deferasirox has been shown to significantly inhibit ROS production by neutrophils, a key cellular source of oxidative bursts in inflammatory responses.[4][5][6]

-

Modulation of Cellular Signaling Pathways: Deferasirox influences key signaling pathways involved in the cellular response to oxidative stress, including the Nrf2 and NF-κB pathways.[2][4]

Quantitative Data on Antioxidant Effects

The antioxidant efficacy of Deferasirox has been quantified in various in vitro and in vivo models. The following tables summarize key findings.

| In Vitro Model | Effect of Deferasirox | Reference |

| Ascorbic Acid Oxidation (with Iron) | ~100-fold reduction in the rate of oxidation | [3] |

| Linoleic Acid Peroxidation | Inhibition of peroxidation by 3 to 6 times | [7] |

| fMLP-induced Neutrophil ROS Production | Significant inhibition at 50 µM (P < 0.0001) | [6][8] |

| Mantle Cell Lymphoma Cell Lines (HBL-2, Granta-519, Jeko-1) | IC50 values of 7.99 ± 2.46 µM, 8.93 ± 2.25 µM, and 31.86 ± 7.26 µM, respectively | [3] |

| Acute Lymphoblastic Leukaemia (ALL) Cell Lines | Optimal concentration for inducing cell death: 100 nM | [9] |

| In Vivo/Clinical Study | Parameter Measured | Effect of Deferasirox Treatment | Reference |

| Patients with Transfusion Dependency | Derivatives of Reactive Oxygen Metabolites (dROMs) | Significant reduction from 409 ± 127 Carr U to 309 ± 65 Carr U (P = 0.031) | [6] |

| Serum Ferritin | Reduction from 3,706 ± 2,558 ng/mL to 2,443 ± 1,488 ng/mL (P = 0.068) | [6] | |

| Hemodialysis Patients | Thiobarbituric Acid Reactive Substances (TBARS) | Significant reduction (P < 0.01) | [10] |

| Myelodysplastic Syndrome Patients | Bone Marrow Protein Carbonylation | Lower levels in treated patients compared to untreated | [11] |

| β-thalassemia Patients | Serum Ferritin | Significant decrease over 6 months (P = 0.001) | [12] |

| Sickle Cell Disease Patients (≥ 4 years treatment) | Serum Ferritin | Significant decrease of -591 μg/L (P = 0.027) | [13] |

Signaling Pathway Modulation

Deferasirox's influence on cellular signaling provides a deeper understanding of its antioxidant and cytoprotective effects.

The Nrf2 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. In certain contexts, such as in acute lymphoblastic leukaemia (ALL) cells, Deferasirox treatment has been shown to increase ROS production, leading to the activation of Nrf2.[4][9] This, in turn, can induce a unique form of iron-dependent cell death known as ferroptosis.[9]

The NF-κB Pathway

Nuclear factor-kappa B (NF-κB) is a key regulator of inflammation and cell survival. Deferasirox has been identified as a potent inhibitor of NF-κB activity, a property not consistently observed with other iron chelators.[6] This inhibition appears to be independent of its iron-chelating and ROS-scavenging activities.[14] In some cellular contexts, the modulation of NF-κB by Deferasirox is linked to its effects on mitochondrial ROS.[15]

Detailed Experimental Protocols

This section provides standardized protocols for key assays used to evaluate the antioxidant properties of Deferasirox.

Measurement of Lipid Peroxidation (TBARS Assay)

This protocol is adapted from established methods for quantifying malondialdehyde (MDA), a major product of lipid peroxidation.[16][17][18]

Materials:

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Thiobarbituric acid (TBA), 0.67% (w/v)

-

Malondialdehyde (MDA) or 1,1,3,3-Tetramethoxypropane for standards

-

Sample (plasma, tissue homogenate, or cell lysate)

-

Spectrophotometer or microplate reader

Procedure:

-

Sample Preparation:

-

For plasma/serum: Use directly.

-

For tissue/cells: Homogenize in a suitable buffer (e.g., RIPA buffer with protease inhibitors) on ice. Centrifuge at 1,600-3,000 x g for 10 minutes at 4°C to pellet debris. Use the supernatant.

-

-

Protein Precipitation: To 100 µL of sample or standard, add 200 µL of ice-cold 10% TCA. Vortex and incubate on ice for 15 minutes.

-

Centrifugation: Centrifuge at 2,200 x g for 15 minutes at 4°C.

-

Reaction: Transfer 200 µL of the supernatant to a new tube. Add 200 µL of 0.67% TBA.

-

Incubation: Incubate in a boiling water bath (95-100°C) for 10-60 minutes.

-

Cooling: Cool the samples to room temperature.

-

Measurement: Measure the absorbance of the resulting pink-colored solution at 532 nm.

-

Quantification: Calculate the MDA concentration in the samples by comparing their absorbance to the MDA standard curve.

Measurement of Protein Carbonylation (DNPH Assay)

This spectrophotometric assay is a widely used method for detecting oxidative damage to proteins.[1][2][19][20]

Materials:

-

2,4-Dinitrophenylhydrazine (DNPH), 10 mM in 2.5 M HCl

-

Trichloroacetic acid (TCA), 20% (w/v)

-

Ethanol/Ethyl acetate (1:1, v/v) wash solution

-

Guanidine hydrochloride, 6 M (for protein solubilization)

-

Protein sample (cell lysate, tissue homogenate)

-

Spectrophotometer